Cas no 914461-60-2 ((3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)

(3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid structure
914461-60-2 structure
Product Name:(3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
CAS No:914461-60-2
MF:C10H19NO4
MW:217.26216340065
CID:6552859
PubChem ID:22845904
Update Time:2025-07-22

(3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
    • (3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
    • (R)-3-(N-Boc-N-methyl-amino)butanoic acid
    • (3R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
    • (R)-3-((tert-butoxycarbonyl)(methyl)amino)butanoic acid
    • Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (3R)-
    • Inchi: 1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1
    • InChI Key: XQHMMBUTUOAXHP-SSDOTTSWSA-N
    • SMILES: C(O)(=O)C[C@H](N(C(OC(C)(C)C)=O)C)C

Experimental Properties

  • Density: 1.089±0.06 g/cm3(Predicted)
  • Boiling Point: 316.7±21.0 °C(Predicted)
  • pka: 4.43±0.10(Predicted)

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Additional information on (3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid

Comprehensive Analysis of (3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid (CAS No. 914461-60-2)

(3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid (CAS No. 914461-60-2) is a chiral carboxylic acid derivative widely utilized in pharmaceutical synthesis and biochemical research. This compound features a tert-butoxycarbonyl (Boc)-protected methylamino group and a carboxyl functional group, making it a versatile intermediate for peptide coupling and drug design. Its stereospecific (3R)-configuration is critical for applications requiring enantiomeric purity, such as protease inhibitor development and targeted therapeutics.

Recent interest in CAS No. 914461-60-2 has surged due to its role in synthesizing small-molecule APIs (Active Pharmaceutical Ingredients). Researchers highlight its utility in constructing N-methylated peptide backbones, a structural motif prevalent in metabolic-stable drug candidates. The Boc-protecting group offers selective deprotection advantages, aligning with green chemistry trends by minimizing side reactions. Analytical techniques like HPLC and NMR confirm its high purity (>98%), addressing industry demands for reliable building blocks in orphan drug formulations.

From an industrial perspective, scalability of (3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid synthesis is a focal point. Optimized routes employing enzymatic resolution or asymmetric hydrogenation reduce production costs, resonating with cost-effective manufacturing queries in search trends. Stability studies indicate compatibility with lyophilization, a key consideration for biotech applications. Furthermore, its low cytotoxicity profile supports its inclusion in prodrug strategies, a hot topic in oncology research forums.

Environmental and regulatory aspects of CAS 914461-60-2 comply with REACH and FDA guidelines, with biodegradability data available upon request. The compound’s logP value (~1.2) suggests favorable membrane permeability, frequently cited in drug delivery discussions. Patent landscapes reveal its use in GPCR-targeted therapies, reflecting alignment with trending searches on "precision medicine." Suppliers often provide custom purity grades, catering to niche R&D needs in bioconjugation and fluorescent labeling.

In conclusion, (3R)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid exemplifies innovation in chiral synthons. Its intersection with sustainable chemistry and personalized therapeutics positions it as a compound of enduring relevance. For researchers exploring structure-activity relationships (SAR) or bioisosteric replacements, this molecule offers a robust platform for discovery.

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